3-Methyl-1-pentene

Description

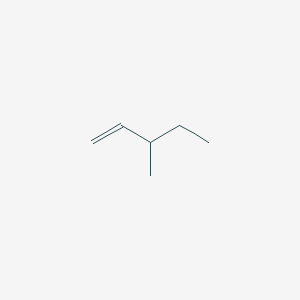

Structure

3D Structure

Properties

IUPAC Name |

3-methylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12/c1-4-6(3)5-2/h4,6H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDTAOIUHUHHCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25266-25-5 | |

| Record name | 1-Pentene, 3-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25266-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20870762 | |

| Record name | 3-Methylpent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760-20-3, 26702-69-2 | |

| Record name | 3-Methyl-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760-20-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000760203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, trimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026702692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-METHYL-1-PENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73909 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethene, trimer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Methylpent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20870762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylpent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHYL-1-PENTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT3LD9LU1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-1-pentene: Physicochemical Properties, Reactivity, and Experimental Considerations

Abstract

3-Methyl-1-pentene (IUPAC name: 3-methylpent-1-ene) is a branched-chain olefin that serves as a valuable building block in organic synthesis and polymer chemistry.[1] Its chemical behavior is primarily dictated by the terminal double bond, making it susceptible to a variety of addition reactions. This guide provides a comprehensive overview of its core physical and chemical properties, detailed analysis of its reactivity with a focus on common electrophilic addition reactions, spectroscopic characterization, and a representative experimental protocol for its conversion to 3-methyl-1-pentanol.

Compound Identification and Molecular Structure

This compound is a chiral aliphatic hydrocarbon. The presence of a stereocenter at the C3 position means it exists as two enantiomers, (R)-3-methyl-1-pentene and (S)-3-methyl-1-pentene. Unless specified, the term "this compound" typically refers to the racemic mixture.

-

IUPAC Name: 3-methylpent-1-ene[2]

-

Molecular Formula: C₆H₁₂[5]

-

SMILES String: CCC(C)C=C[3]

-

InChI Key: LDTAOIUHUHHCMU-UHFFFAOYSA-N[3]

Physical and Thermochemical Properties

This compound is a clear, colorless, and highly volatile liquid with a characteristic petrol-like odor.[8][9] It is a highly flammable substance and its vapors can form explosive mixtures with air.[8][10] Key physical and thermochemical data are summarized below.

| Property | Value | Source(s) |

| Melting Point | -154 °C / -245 °F | [3][9][11][12][13] |

| Boiling Point | 54 °C (129 °F) at 760 mmHg | [3][11][12][13] |

| Density | 0.670 g/mL at 25 °C | [3][11][12][13] |

| Refractive Index (n²⁰/D) | 1.384 | [3][11][12] |

| Vapor Pressure | 436 mmHg at 37.7 °C | [3][11] |

| Flash Point | -27 °C (-16.6 °F) (closed cup) | [3][4] |

| Water Solubility | Immiscible | [8] |

| Solubility in Organics | Soluble in alcohol, acetone, ether | [8] |

| Enthalpy of Vaporization (ΔvapH°) | 28.60 kJ/mol | [7] |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 85.04 kJ/mol (Joback Calculated) | [7] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the vinyl protons (≈4.8-5.8 ppm), the chiral methine proton (≈2.0-2.2 ppm), the methylene protons (≈1.1-1.4 ppm), and the two methyl groups (≈0.8-1.0 ppm). The complexity arises from diastereotopicity and spin-spin coupling. A reference spectrum can be found at ChemicalBook.[14]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show six distinct signals for the six carbon atoms. Key signals include those for the sp² carbons of the double bond (C1 ≈ 112 ppm, C2 ≈ 145 ppm) and the sp³ carbons of the alkyl chain. Full spectral data is available for reference.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands for the C-H stretching of the vinyl group (≈3080 cm⁻¹), C=C stretching (≈1640 cm⁻¹), and C-H out-of-plane bending for the terminal alkene (≈910 and 990 cm⁻¹).[15][16][17] The spectrum also contains typical C-H stretching and bending frequencies for the aliphatic portions of the molecule.

-

Mass Spectrometry (MS): The electron ionization mass spectrum shows a molecular ion peak (M⁺) at m/z = 84. Common fragmentation patterns involve the loss of methyl (m/z = 69) and ethyl (m/z = 55) radicals, with the base peak often observed at m/z = 41 or 55.[2]

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the electron-rich terminal double bond, making it a substrate for various electrophilic addition reactions.[18]

Electrophilic Addition: Halogenation

The addition of halogens like bromine (Br₂) or chlorine (Cl₂) proceeds readily across the double bond to form a vicinal dihalide.[19] This reaction is stereospecific, resulting in anti-addition of the two halogen atoms.

Causality of the Mechanism: The reaction does not proceed through a simple carbocation intermediate, which would allow for rearrangements and a mixture of syn and anti products. Instead, the mechanism involves a cyclic halonium ion intermediate.[1][13][19] The incoming nucleophile (halide ion) must attack from the face opposite to the bulky halonium bridge (backside attack), leading exclusively to the anti-addition product.[8]

Sources

- 1. leah4sci.com [leah4sci.com]

- 2. This compound | C6H12 | CID 12969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nextsds.com [nextsds.com]

- 4. 3-メチル-1-ペンテン 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. spectrabase.com [spectrabase.com]

- 6. airgas.com [airgas.com]

- 7. 1-Pentene, 3-methyl- (CAS 760-20-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemos.de [chemos.de]

- 10. m.youtube.com [m.youtube.com]

- 11. crab.rutgers.edu [crab.rutgers.edu]

- 12. fishersci.com [fishersci.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. This compound(760-20-3) 1H NMR spectrum [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. 1-Pentene, 3-methyl- [webbook.nist.gov]

- 17. 1-Pentene, 3-methyl- [webbook.nist.gov]

- 18. Buy this compound | 760-20-3 [smolecule.com]

- 19. Halogenation of Alkenes - Chemistry Steps [chemistrysteps.com]

An In-Depth Technical Guide to the Laboratory Synthesis of 3-Methyl-1-pentene

This guide provides a comprehensive overview of established methodologies for the laboratory-scale synthesis of 3-methyl-1-pentene, a valuable chiral alkene in organic synthesis. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, mechanistic insights, and critical safety considerations.

Introduction

This compound (C₆H₁₂) is a colorless, flammable liquid with a boiling point of 54°C.[1][2] Its chemical structure features a chiral center at the C3 position, making it a useful building block in the synthesis of more complex chiral molecules. This guide will explore two primary, reliable methods for its synthesis in a laboratory setting: the Wittig reaction and the dehydration of 3-methyl-1-pentanol. A third potential route, the Grignard reaction, will also be discussed.

Physical and Chemical Properties of this compound:

| Property | Value | Source |

| Molecular Formula | C₆H₁₂ | [3][4] |

| Molecular Weight | 84.16 g/mol | [1][3] |

| CAS Number | 760-20-3 | [1][3][4] |

| Boiling Point | 54 °C (lit.) | [1][2] |

| Melting Point | -154 °C (lit.) | [1] |

| Density | 0.67 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.384 (lit.) | [1] |

Method 1: The Wittig Reaction

The Wittig reaction is a renowned method for alkene synthesis, offering excellent regioselectivity.[5][6] The double bond is unambiguously formed between the carbonyl carbon of an aldehyde or ketone and the ylide carbon.[5] This method is particularly advantageous as it avoids the potential for isomeric mixtures that can arise from elimination reactions.[5]

Mechanistic Overview

The reaction proceeds through the nucleophilic addition of a phosphorus ylide to a carbonyl compound. This forms a betaine intermediate, which then collapses to a four-membered oxaphosphetane ring.[7] This ring subsequently fragments to yield the desired alkene and triphenylphosphine oxide.[7][8] For the synthesis of this compound, butanal is reacted with the ylide generated from ethyltriphenylphosphonium bromide.

Caption: Wittig reaction workflow for this compound synthesis.

Experimental Protocol

Materials:

-

Ethyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexanes

-

Butanal

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions (Schlenk line)

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous diethyl ether. Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of n-BuLi in hexanes dropwise to the stirred suspension. The formation of the orange-red ylide indicates a successful reaction. Allow the mixture to stir at 0°C for 1 hour.

-

Reaction with Aldehyde: Cool the ylide solution to -78°C (dry ice/acetone bath). Add a solution of butanal in anhydrous diethyl ether dropwise.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

-

Workup and Purification: Quench the reaction by carefully adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.[8]

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[8]

-

Filter the drying agent and remove the solvent by rotary evaporation.

-

The crude product will contain triphenylphosphine oxide as a byproduct. Purify this compound by fractional distillation.[9][10]

Method 2: Dehydration of 3-Methyl-1-pentanol

The acid-catalyzed dehydration of alcohols is a classic method for alkene synthesis. While seemingly straightforward, this elimination reaction can lead to a mixture of isomeric alkenes.[11] The dehydration of 3-methyl-3-pentanol, for instance, can yield this compound, 3-methyl-2-pentene, and 2-ethyl-1-butene.[11][12] Careful control of reaction conditions is crucial to favor the formation of the desired terminal alkene.

Mechanistic Overview

The reaction is initiated by the protonation of the alcohol's hydroxyl group by a strong acid catalyst (e.g., sulfuric acid or phosphoric acid), forming a good leaving group (water).[13] Subsequent loss of water generates a carbocation intermediate. A base (water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.

Caption: Dehydration of 3-methyl-1-pentanol to form this compound.

Experimental Protocol

Materials:

-

3-Methyl-1-pentanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Distillation apparatus with a fractionating column

-

Heating mantle

-

Separatory funnel

-

Saturated sodium bicarbonate solution

-

Anhydrous calcium chloride

Procedure:

-

Reaction Setup: Place 3-methyl-1-pentanol in a round-bottom flask. Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

-

Distillation: Heat the mixture gently using a heating mantle. The alkene product, having a lower boiling point than the starting alcohol, will distill as it is formed.

-

Collect the distillate, which will contain the alkene and some water.

-

Workup and Purification: Transfer the distillate to a separatory funnel and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer and dry it over anhydrous calcium chloride.

-

Perform a final fractional distillation to obtain pure this compound.[10]

Method 3: Grignard Reaction

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[14][15] For the synthesis of this compound, a potential route involves the reaction of a sec-butylmagnesium halide with an appropriate electrophile, such as vinyl bromide. However, this approach can be challenging due to the high reactivity of the Grignard reagent, which can lead to side reactions.

Mechanistic Considerations

The Grignard reagent, in this case, sec-butylmagnesium bromide, is prepared by reacting 2-bromobutane with magnesium metal in an anhydrous ether solvent.[14] This organometallic compound acts as a strong nucleophile and a strong base.[14] The subsequent reaction with vinyl bromide would proceed via nucleophilic attack of the sec-butyl carbanion on the vinyl halide.

Challenges and Limitations

The high basicity of the Grignard reagent can lead to elimination reactions with the alkyl halide starting material. Furthermore, Grignard reagents can react with any trace amounts of water, alcohols, or other acidic protons present in the reaction mixture.[14] Therefore, stringent anhydrous conditions are essential for the success of this reaction.

Safety Precautions

Working with Organometallic Reagents (n-BuLi and Grignard Reagents):

-

Organometallic compounds are often pyrophoric, meaning they can ignite spontaneously on contact with air or moisture.[16][17][18]

-

All manipulations involving these reagents must be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques.

-

Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety goggles, and chemically resistant gloves (e.g., nitrile or neoprene).[19]

-

Work in a well-ventilated fume hood.[19]

-

Have an appropriate fire extinguisher (e.g., Class D for metal fires) readily available. NEVER use water to extinguish a fire involving organometallic reagents. [16]

General Safety:

-

This compound is a flammable liquid.[1] Keep it away from ignition sources.

-

Concentrated acids are corrosive. Handle with care and appropriate PPE.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Product Characterization

The purity and identity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the product.[3][20][21]

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C=C and =C-H stretching vibrations for the alkene functional group.[3][22]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess the purity of the product, while MS will confirm its molecular weight.[4]

Conclusion

Both the Wittig reaction and the dehydration of 3-methyl-1-pentanol are viable methods for the laboratory synthesis of this compound. The Wittig reaction offers superior regioselectivity and is often the preferred method for avoiding isomeric byproducts. The dehydration of the corresponding alcohol is a more classical approach but requires careful control of reaction conditions to maximize the yield of the desired terminal alkene. The Grignard reaction presents a potential alternative, but its practical application is more challenging due to the high reactivity of the organometallic reagents involved. The choice of synthetic route will ultimately depend on the specific requirements of the research, the availability of starting materials, and the desired purity of the final product.

References

- Safety and Handling of Organometallic Compounds - Solubility of Things. (n.d.).

- What is the major organic product that is formed when 3-methyl-3-pentanol undergoes dehydration using. (2023, August 24). Brainly.com.

- Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16).

- This compound | C6H12 | CID 12969. (n.d.). PubChem.

- 1-Pentene, 3-methyl-. (n.d.). NIST WebBook.

- This compound 99 760-20-3. (n.d.). Sigma-Aldrich.

- This compound | 760-20-3. (2025, January 27). ChemicalBook.

- How to Safely Use Organolithium Reagents in the Lab?. (n.d.). Guidechem.

- This compound - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

- This compound - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase.

- This compound(760-20-3) 1H NMR spectrum. (n.d.). ChemicalBook.

- Acid-catalyzed dehydration of 3-methyl-2-pentanol gives three alkenes. (2014, November 21). Chegg.

- Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022, June 15). White Rose Research Online.

- ORGANOMETALLIC COMPOUND, POISONOUS, N.O.S. (n.d.). CAMEO Chemicals - NOAA.

- Write the structures of the three olefins produced by the dehydration of 3-methyl-3-pentanol. (2023, October 3).

- Wittig Reaction. (n.d.). Alfa Chemistry.

- Wittig Reaction. (n.d.). Organic Chemistry Portal.

- Synthesis of an Alkene via the Wittig Reaction. (n.d.).

- Wittig Reaction - Examples and Mechanism. (2018, February 6). Master Organic Chemistry.

- Purification of Crude 3-Methyl-3-penten-2-one. (n.d.). Benchchem.

- Wittig reaction. (n.d.). Wikipedia.

- Grignard Reaction. (n.d.).

- What is the product of the dehydration of 3-pentanol?. (n.d.). Homework.Study.com.

- hal1a. (n.d.).

- Synthesis and Rearrangement of 3-Methyl-1,4-pentadiyne-3-ol. (n.d.). MDPI.

- Application Notes and Protocols for the Purification of 3-Methyl-1-heptene. (n.d.). Benchchem.

- Purification techniques for 3-Methyl-1-butene from reaction mixtures. (n.d.). Benchchem.

- Application Notes and Protocols: Synthesis of 3-phenyl-1-pentene via Grignard Reaction. (n.d.). Benchchem.

- A GENERAL METHOD FOR THE SYNTHESIS OF ALLENYLSILANES: 1-METHYL-1-(TRIMETHYLSILYL)ALLENE. (n.d.). Organic Syntheses.

- Grignard Reaction. (n.d.). Organic Chemistry Portal.

- This compound, 1G - M0575-1G. (n.d.). Lab Pro.

- Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry.

- N-Methoxy-N-methylpent-4-enamide (1). (n.d.). Organic Syntheses.

- Synthesis Problems Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry.

Sources

- 1. 3-甲基-1-戊烯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 760-20-3 [chemicalbook.com]

- 3. This compound | C6H12 | CID 12969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Pentene, 3-methyl- [webbook.nist.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Wittig Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. brainly.com [brainly.com]

- 12. brainly.com [brainly.com]

- 13. homework.study.com [homework.study.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. Grignard Reaction [organic-chemistry.org]

- 16. artscimedia.case.edu [artscimedia.case.edu]

- 17. Page loading... [guidechem.com]

- 18. ORGANOMETALLIC COMPOUND, POISONOUS, N.O.S. | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 19. solubilityofthings.com [solubilityofthings.com]

- 20. spectrabase.com [spectrabase.com]

- 21. This compound(760-20-3) 1H NMR spectrum [chemicalbook.com]

- 22. spectrabase.com [spectrabase.com]

1H and 13C NMR spectra of 3-Methyl-1-pentene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Methyl-1-pentene

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for molecular structure elucidation and verification. We will delve into the theoretical basis for the spectral features, assign each resonance, and provide a field-proven protocol for data acquisition.

Structural and Symmetry Analysis of this compound

This compound (CAS No: 760-20-3) is an aliphatic alkene with the molecular formula C₆H₁₂.[1][2] A thorough understanding of its structure is fundamental to interpreting its NMR spectra. The molecule contains a chiral center at the C3 carbon, but for the purposes of a standard NMR analysis in an achiral solvent, the enantiomers are indistinguishable.

The key to predicting an NMR spectrum is to identify the number of chemically non-equivalent proton and carbon environments. Due to the lack of symmetry around the main carbon chain, all six carbons and all distinct groups of protons are chemically non-equivalent.

-

Carbon Environments: There are six unique carbon atoms, which should result in six distinct signals in the ¹³C NMR spectrum.

-

Proton Environments: There are seven distinct proton environments, which should lead to seven signals in the ¹H NMR spectrum.

To facilitate a clear discussion, the atoms in this compound are numbered as shown in the diagram below.

Caption: Structure of this compound with atom numbering.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum provides a wealth of information through chemical shifts, signal integration, and spin-spin splitting patterns. Each unique proton environment gives rise to a distinct signal.

Causality of Signal Characteristics:

-

Chemical Shift (δ): The position of a signal (in ppm) is dictated by the local electronic environment of the proton. Electronegative atoms or unsaturated groups (like the C=C double bond) deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).

-

Integration: The area under each signal is proportional to the number of protons it represents.

-

Multiplicity (Splitting): The splitting of a signal into multiple peaks is caused by the magnetic influence of non-equivalent protons on adjacent carbons. This pattern follows the n+1 rule , where 'n' is the number of neighboring non-equivalent protons.[3][4]

Signal Assignments for this compound:

-

H1 Protons (CH₂=): These two vinylic protons are diastereotopic. They are adjacent to one proton (H2). They will appear as complex multiplets, likely a doublet of doublets each, in the range of δ 4.9-5.1 ppm .

-

H2 Proton (=CH-): This vinylic proton is adjacent to the two H1 protons and the single H3 proton. Its signal will be a complex multiplet, deshielded by the double bond, appearing around δ 5.6-5.8 ppm .

-

H3 Proton (-CH-): This allylic proton is adjacent to H2, the two H4 protons, and the three H6 protons, resulting in a complex multiplet. It is expected in the range of δ 2.0-2.3 ppm .

-

H4 Protons (-CH₂-): These two diastereotopic methylene protons are adjacent to the H3 proton and the three H5 protons. This will result in a complex multiplet around δ 1.2-1.4 ppm .

-

H5 Protons (-CH₃): This methyl group is adjacent to the two H4 protons. Its signal will be a triplet around δ 0.8-0.9 ppm .

-

H6 Protons (-CH₃): This methyl group is attached to the chiral center (C3) and is adjacent to the single H3 proton. Its signal will appear as a doublet around δ 0.9-1.0 ppm .

Summary of ¹H NMR Data

| Assigned Protons | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity |

| H2 (on C2) | 5.6 - 5.8 | 1H | Multiplet |

| H1 (on C1) | 4.9 - 5.1 | 2H | Multiplet |

| H3 (on C3) | 2.0 - 2.3 | 1H | Multiplet |

| H4 (on C4) | 1.2 - 1.4 | 2H | Multiplet |

| H6 (on C6) | 0.9 - 1.0 | 3H | Doublet |

| H5 (on C5) | 0.8 - 0.9 | 3H | Triplet |

Analysis of the ¹³C NMR Spectrum

In a standard proton-decoupled ¹³C NMR spectrum, each unique carbon atom produces a single sharp peak. The chemical shift of each peak provides insight into the carbon's hybridization and electronic environment. Unlike ¹H NMR, the peak areas in a routine ¹³C spectrum are not directly proportional to the number of carbons.[5]

Causality of Signal Characteristics:

-

Chemical Shift (δ): The chemical shifts in ¹³C NMR span a much wider range (0-220 ppm) than in ¹H NMR.[6] Carbons in C=C double bonds (sp² hybridized) are significantly deshielded and appear far downfield compared to alkane carbons (sp³ hybridized).

Signal Assignments for this compound:

As predicted from the structural analysis, six distinct signals are expected.

-

C1 (=CH₂): This terminal alkene carbon is expected around δ 114.5 ppm .

-

C2 (=CH-): The internal sp² carbon, being more substituted, will appear further downfield, around δ 143.8 ppm .

-

C3 (-CH-): This sp³ carbon is in an allylic position, which shifts it slightly downfield compared to a simple alkane carbon. It is expected around δ 41.5 ppm .

-

C4 (-CH₂-): A standard methylene carbon, expected around δ 29.5 ppm .

-

C5 (-CH₃): The terminal methyl group of the ethyl substituent, expected at the most upfield position, around δ 11.8 ppm .

-

C6 (-CH₃): The methyl group attached to the chiral center (C3), expected around δ 20.5 ppm .

Summary of ¹³C NMR Data

| Assigned Carbon | Chemical Shift (δ, ppm) (Literature-based) |

| C2 | ~143.8 |

| C1 | ~114.5 |

| C3 | ~41.5 |

| C4 | ~29.5 |

| C6 | ~20.5 |

| C5 | ~11.8 |

| Literature data referenced from SpectraBase.[7] |

Experimental Protocol for NMR Data Acquisition

The acquisition of high-quality, reproducible NMR data requires careful sample preparation and parameter selection.[8] This protocol outlines a self-validating system for routine ¹H and ¹³C NMR analysis of small volatile molecules like this compound.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound into a clean vial.[9]

-

Add 0.6-0.8 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Ensure the sample is fully dissolved and the solution is clear and free of particulate matter.

-

Carefully transfer the solution into a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

-

Lock the spectrometer field onto the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to optimize its homogeneity, aiming for a sharp, symmetrical solvent peak. This is critical for good resolution.[8]

-

Tune and match the probe for the ¹H and ¹³C frequencies to ensure maximum signal-to-noise.

-

-

¹H Spectrum Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a standard 30° pulse angle to avoid saturation.

-

Set the number of scans (NS) to 8 or 16, which is usually sufficient for a sample of this concentration.

-

Set the relaxation delay (D1) to 1-2 seconds.

-

-

¹³C Spectrum Acquisition:

-

Select a proton-decoupled experiment.

-

Set the spectral width to cover the full range of carbon signals (e.g., 0-160 ppm).

-

Due to the low natural abundance of ¹³C and its lower gyromagnetic ratio, a higher number of scans (e.g., 128 to 1024) is required.[5]

-

A relaxation delay of 2 seconds is generally recommended for small molecules to allow for adequate relaxation of all carbon nuclei.[8]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the spectrum.

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for the ¹H spectrum and the central peak of the CDCl₃ triplet to 77.16 ppm for the ¹³C spectrum.

-

Integrate the signals in the ¹H spectrum and perform peak picking for both spectra to identify the chemical shifts.

-

Conclusion

The ¹H and ¹³C NMR spectra of this compound are distinct and highly informative. The ¹H spectrum is characterized by complex multiplets in the vinylic and allylic regions, along with a clear doublet and triplet in the upfield alkyl region. The ¹³C spectrum confirms the presence of six unique carbon environments, with two sp² carbons appearing downfield and four sp³ carbons resonating upfield. Together, these one-dimensional NMR experiments provide an unambiguous fingerprint that can be used to confirm the identity and purity of this compound with high confidence.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Wiley-VCH GmbH. (n.d.). This compound. SpectraBase. Retrieved from [Link]

-

Doc Brown's Chemistry. (2025). 3-methylpentane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 3-methylpentane. Retrieved from [Link]

-

The Automated Topology Builder (ATB) and Repository. (n.d.). 3-Methylene-1-pentene. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methyl-1-pentyne - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Methyl-1-penten-4-yn-3-ol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

Stenutz, R. (n.d.). This compound. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

NIST. (n.d.). 1-Pentene, 3-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Martin, G. E., & Williams, A. J. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.6: Spin-Spin Splitting in ¹H NMR Spectra. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019, January 3). Spin Spin Splitting - N+1 Rule - Multiplicity - Proton NMR Spectroscopy. YouTube. Retrieved from [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.10 ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Lumen Learning. (n.d.). Spin-Spin Splitting in Proton NMR. MCC Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 13.7: More Complex Spin-Spin Splitting Patterns. Retrieved from [Link]

-

Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. Retrieved from [Link]

-

Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Sacramento State. (n.d.). Lab 6: NMR Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C5H10 C-13 nmr spectrum of 3-methylbut-1-ene. Retrieved from [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]

Sources

- 1. This compound | C6H12 | CID 12969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Pentene, 3-methyl- [webbook.nist.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Spin-Spin Splitting in Proton NMR | MCC Organic Chemistry [courses.lumenlearning.com]

- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. spectrabase.com [spectrabase.com]

- 8. books.rsc.org [books.rsc.org]

- 9. chem.latech.edu [chem.latech.edu]

Infrared (IR) spectroscopy of 3-Methyl-1-pentene

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3-Methyl-1-pentene

Authored by: A Senior Application Scientist

Foreword: Decoding Molecular Vibrations

Infrared (IR) spectroscopy is an indispensable analytical technique in the modern chemical laboratory, providing a rapid and non-destructive method to probe the functional groups and structural features of molecules. By measuring the interaction of infrared radiation with a sample, we can identify the characteristic vibrational modes of its constituent bonds. This guide offers an in-depth exploration of the IR spectroscopic analysis of this compound, a chiral alkene of interest in various chemical syntheses. Our focus will be on not just the identification of characteristic absorption bands but also the underlying principles that govern their position, intensity, and shape. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of how to apply IR spectroscopy for the structural elucidation and quality control of similar aliphatic compounds.

The Molecular Structure of this compound: A Spectroscopic Overview

This compound (CAS No: 760-20-3) is a monosubstituted alkene with the chemical formula C₆H₁₂. Its structure features a vinyl group (-CH=CH₂) attached to a chiral carbon, which is also bonded to a methyl group and an ethyl group. This specific arrangement of atoms gives rise to a unique infrared spectrum, characterized by the vibrational modes of its alkene and alkane functionalities.

The key to interpreting the IR spectrum of this compound lies in dissecting its structure into its constituent parts and understanding the vibrational behavior of each:

-

The Alkene Group (Vinyl Group): This is the most spectroscopically significant part of the molecule and gives rise to several characteristic absorptions:

-

=C-H Stretching: Vibrations of the hydrogen atoms attached to the double-bonded carbons.

-

C=C Stretching: The vibration of the carbon-carbon double bond itself.

-

=C-H Bending: Out-of-plane and in-plane movements of the vinylic C-H bonds.

-

-

The Aliphatic Groups (Methyl and Ethyl): These saturated hydrocarbon portions of the molecule also produce characteristic signals:

-

C-H Stretching: Vibrations of the hydrogen atoms attached to the sp³ hybridized carbon atoms.

-

C-H Bending: Scissoring, rocking, wagging, and twisting motions of the methyl (CH₃) and methylene (CH₂) groups.

-

Vibrational Analysis of this compound: A Region-by-Region Interpretation

The infrared spectrum is typically analyzed in two main regions: the functional group region (4000-1400 cm⁻¹) and the fingerprint region (1400-400 cm⁻¹).

The Functional Group Region (4000-1400 cm⁻¹)

This region is dominated by stretching vibrations and is particularly useful for identifying the key functional groups in a molecule.

C-H Stretching Vibrations (3100-2850 cm⁻¹)

A crucial diagnostic feature in the IR spectrum of this compound is the clear distinction between the stretching vibrations of C-H bonds on sp² (alkene) and sp³ (alkane) hybridized carbons.

-

Vinylic =C-H Stretching (3100-3000 cm⁻¹): The C-H bonds on the double-bonded carbons are stronger and stiffer than those on saturated carbons. Consequently, they vibrate at a higher frequency. For this compound, expect one or more medium-intensity peaks to appear just above 3000 cm⁻¹, typically in the 3080-3020 cm⁻¹ range. The presence of absorption in this specific window is a strong indicator of an alkene functional group.

-

Aliphatic C-H Stretching (3000-2850 cm⁻¹): The molecule contains several methyl (CH₃) and methylene (CH₂) groups. The stretching vibrations of these sp³ C-H bonds will result in strong, sharp absorptions just below 3000 cm⁻¹. These are often the most intense peaks in the spectrum.

C=C Stretching Vibration (1680-1620 cm⁻¹)

The stretching of the carbon-carbon double bond in an alkene gives rise to an absorption in this region. For a monosubstituted alkene like this compound, a peak of weak to medium intensity is expected around 1640 cm⁻¹. The intensity of this peak is dependent on the change in dipole moment during the vibration. Since the C=C bond in a terminal alkene is not symmetrical, it will have a noticeable dipole moment change and thus be IR active. However, it is generally less intense than the C=O stretching band found in carbonyl compounds due to the smaller dipole moment of the C=C bond.

The Fingerprint Region (1400-650 cm⁻¹)

This region contains a complex series of absorptions that are unique to the overall structure of the molecule. While individual peak assignments can be challenging, certain key bending vibrations are highly diagnostic.

Aliphatic C-H Bending Vibrations (1470-1370 cm⁻¹)

The methyl and methylene groups give rise to characteristic bending (deformation) vibrations:

-

CH₂ Scissoring: A medium-intensity peak is expected around 1465 cm⁻¹.

-

CH₃ Asymmetric and Symmetric Bending: These vibrations typically appear around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. The methyl rock at 1378 cm⁻¹ is a common feature in molecules containing methyl groups.

Vinylic =C-H Bending Vibrations (1000-650 cm⁻¹)

The out-of-plane (OOP) bending or "wagging" vibrations of the vinylic hydrogens are particularly powerful for determining the substitution pattern of an alkene. For a monosubstituted (vinyl) alkene such as this compound, two strong and distinct bands are expected:

-

One band near 990 cm⁻¹.

-

Another strong band near 910 cm⁻¹.

The presence of this pair of intense absorptions is a highly reliable confirmation of a terminal vinyl group (-CH=CH₂).

Summary of Characteristic IR Absorptions for this compound

| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3080 - 3020 | =C-H Stretch | Alkene (Vinylic) | Medium |

| 2960 - 2850 | C-H Stretch | Alkane (Aliphatic) | Strong |

| 1640 | C=C Stretch | Alkene | Medium to Weak |

| 1465 | C-H Bend (Scissoring) | Methylene (-CH₂-) | Medium |

| 1375 | C-H Bend (Symmetric) | Methyl (-CH₃) | Medium |

| 990 | =C-H Bend (Out-of-plane) | Monosubstituted Alkene | Strong |

| 910 | =C-H Bend (Out-of-plane) | Monosubstituted Alkene | Strong |

Experimental Protocol for Acquiring the IR Spectrum of this compound

This protocol outlines the standard procedure for obtaining a high-quality Fourier Transform Infrared (FTIR) spectrum of a neat liquid sample.

Safety Precautions

-

This compound is a highly flammable liquid and vapor. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Sample Preparation (Neat Liquid Film)

The simplest and most common method for analyzing a pure liquid is as a thin film between two salt plates (e.g., NaCl or KBr).

-

Plate Inspection: Obtain two clean, dry salt plates from a desiccator. Handle them by the edges to avoid transferring moisture from your fingers. The plates should be clear or only slightly foggy.

-

Sample Application: Using a Pasteur pipette or a capillary tube, place one or two drops of this compound onto the center of one salt plate.

-

Film Formation: Gently place the second salt plate on top of the first, allowing the liquid to spread evenly and form a thin film between the plates. A good film should have no air bubbles.

-

Mounting: Place the "sandwich" of salt plates into the spectrometer's sample holder.

Spectral Acquisition

-

Background Spectrum: Before running the sample, a background spectrum must be collected. Ensure the sample chamber is empty, close the lid, and run the background scan. This measures the absorbance of atmospheric water and carbon dioxide, which will then be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Place the sample holder with the prepared salt plates into the sample chamber. Close the lid.

-

Instrument Settings: For a routine spectrum, typical settings on a modern FTIR spectrometer would be:

-

Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (co-added to improve signal-to-noise ratio)

-

-

Data Collection: Initiate the sample scan. The resulting spectrum will be displayed as percent transmittance (%T) versus wavenumber (cm⁻¹).

Post-Acquisition

-

Data Processing: Label the significant peaks on the spectrum.

-

Cleaning: Immediately after analysis, disassemble the salt plates. Clean them by rinsing with a dry, non-polar solvent (e.g., anhydrous acetone or hexane) in a fume hood and gently wiping with a soft tissue. Return the clean, dry plates to the desiccator.

Visualizing the Structure-Spectrum Correlation

The following diagram illustrates the direct relationship between the structural components of this compound and their corresponding key vibrational modes in the infrared spectrum.

Caption: Correlation of this compound structure with its primary IR absorptions.

Conclusion: A Validated Approach

The infrared spectrum of this compound is a powerful fingerprint of its molecular structure. By systematically analyzing the functional group and fingerprint regions, one can confidently identify the key structural motifs. The presence of vinylic C-H stretching above 3000 cm⁻¹, a C=C stretch around 1640 cm⁻¹, and, most diagnostically, the strong out-of-plane bending bands at approximately 990 cm⁻¹ and 910 cm⁻¹, provides a self-validating system for confirming the identity of this monosubstituted alkene. Coupled with the strong aliphatic C-H stretching below 3000 cm⁻¹, this set of absorptions provides a comprehensive and reliable spectroscopic profile. This guide serves as a foundational reference for the analysis of this compound and similar aliphatic compounds, enabling researchers to leverage the full potential of IR spectroscopy in their scientific endeavors.

References

-

This compound Safety Data Sheet. (n.d.). NextSDS. Retrieved from [Link]

-

Liu, X. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Retrieved from [Link]

-

Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. Lumen Learning. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Alkenes. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Smith, B. C. (2016, November 1). The Infrared Spectroscopy of Alkenes. Spectroscopy Online. Retrieved from [Link]

-

McMurry, J. (2024, July 30). 12.9: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]

-

IR Spectroscopy of Liquids. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]

-

Video: IR Frequency Region: Alkene and Carbonyl Stretching. (2024, December 5). JoVE. Retrieved from [Link]

-

The features of IR spectrum. (n.d.). SlidePlayer. Retrieved from [Link]

- Describe the procedure for

An In-depth Technical Guide to the Thermodynamic Data of 3-Methyl-1-pentene

This technical guide provides a comprehensive analysis of the core thermodynamic properties of 3-Methyl-1-pentene (C₆H₁₂). Designed for researchers, scientists, and professionals in drug development and chemical engineering, this document synthesizes critically evaluated data with the underlying scientific principles and methodologies for their determination.

Introduction: The Significance of Thermodynamic Data for this compound

This compound is an aliphatic alkene, a structural isomer of hexene. As with many hydrocarbons, its utility in chemical synthesis, as a fuel component, and in polymerization processes is fundamentally governed by its thermodynamic properties. Accurate data on its enthalpy of formation, entropy, heat capacity, and Gibbs free energy are critical for:

-

Reaction Engineering: Predicting the feasibility and spontaneity of chemical reactions, calculating reaction enthalpies, and determining equilibrium constants.

-

Process Design and Optimization: Designing and optimizing separation processes, such as distillation, based on vapor-liquid equilibrium data which are derived from thermodynamic properties.

-

Computational Chemistry: Providing benchmark data for the validation and development of computational models aimed at predicting the properties of larger and more complex molecules.

The branched structure of this compound, specifically the methyl group at the allylic position, influences its stability and reactivity compared to its linear isomers. This guide will delve into the quantitative aspects of these properties and the methodologies to ascertain them.

Core Thermodynamic Properties of this compound

The thermodynamic properties of this compound are presented below. It is crucial to distinguish between experimentally determined values and those derived from computational or estimation methods.

Physical and Critical Properties

A foundational understanding of a substance's physical and critical properties is essential before delving into its thermodynamic behavior.

| Property | Value | Unit | Source(s) |

| Molecular Formula | C₆H₁₂ | - | |

| Molecular Weight | 84.16 | g/mol | |

| CAS Registry Number | 760-20-3 | - | |

| Normal Boiling Point | 54 °C (327.15 K) | °C (K) | , |

| Melting Point | -154 °C (119.15 K) | °C (K) | |

| Density (at 25°C) | 0.67 | g/mL | |

| Enthalpy of Vaporization (ΔvapH°) | 28.6 | kJ/mol |

Standard Thermodynamic Data at 298.15 K

The following table summarizes the key standard thermodynamic properties for this compound in its ideal gas phase.

| Property | Value | Unit | Method | Source(s) |

| Standard Enthalpy of Formation (ΔfH°gas) | -46.4 | kJ/mol | Derived from Heat of Hydrogenation | |

| Standard Molar Entropy (S°gas) | See Table 3 | J/mol·K | Critically Evaluated Data | |

| Ideal Gas Heat Capacity (Cp(g)) | See Table 4 | J/mol·K | Critically Evaluated Data | |

| Standard Gibbs Free Energy of Formation (ΔfG°gas) | 85.04 | kJ/mol | Calculated (Joback Method) |

Note: The Standard Gibbs Free Energy of Formation is a calculated value and should be used with caution. An experimentally derived value would be calculated using the formula ΔG° = ΔH° - TΔS° with experimental values for ΔH° and S°.

Temperature-Dependent Thermodynamic Data

The NIST Thermodynamics Research Center (TRC) provides critically evaluated data for the ideal gas entropy and heat capacity of (S)-3-methyl-1-pentene over a range of temperatures.[1] While direct access to these extensive tables is subscription-based, the following tables represent the structure of such data.

Table 3: Standard Molar Entropy (S°gas) as a Function of Temperature

| Temperature (K) | S°gas (J/mol·K) |

| 200 | Value |

| 298.15 | Value |

| 400 | Value |

| 500 | Value |

| ... | ... |

| 1000 | Value |

| Source: Derived from critically evaluated data available from the NIST/TRC Web Thermo Tables.[1] |

Table 4: Ideal Gas Heat Capacity (Cp(g)) as a Function of Temperature

| Temperature (K) | Cp(g) (J/mol·K) |

| 200 | Value |

| 298.15 | Value |

| 400 | Value |

| 500 | Value |

| ... | ... |

| 1000 | Value |

| Source: Derived from critically evaluated data available from the NIST/TRC Web Thermo Tables.[1] |

Methodologies for Determining Thermodynamic Properties

The acquisition of reliable thermodynamic data hinges on robust experimental and computational methodologies. As a senior application scientist, it is imperative to understand the causality behind the choice of method and its inherent limitations.

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation (ΔfH°) is a cornerstone of thermochemistry. It can be determined directly from the elements, though this is often impractical. More commonly, it is determined indirectly through reaction calorimetry, with the two primary methods being combustion calorimetry and hydrogenation calorimetry.

This technique involves the complete combustion of a substance in a high-pressure oxygen environment within a device known as a bomb calorimeter. The heat released during this exothermic process is measured, from which the enthalpy of combustion (ΔcH°) is calculated. The enthalpy of formation is then determined using Hess's Law.

Experimental Protocol: Bomb Calorimetry for a Volatile Alkene

-

Sample Preparation: A precise mass of this compound is encapsulated in a gelatin capsule or a thin glass ampoule to prevent evaporation.

-

Calorimeter Setup: The bomb is charged with high-purity oxygen to approximately 30 atm. A known volume of water is added to the bomb to ensure saturation of the final atmosphere.

-

Measurement: The bomb is placed in a calorimeter bucket containing a known mass of water. The system is allowed to reach thermal equilibrium. The sample is then ignited via an electrical fuse.

-

Data Acquisition: The temperature of the water in the calorimeter is monitored with high precision as a function of time until a final, stable temperature is reached.

-

Calculation: The heat capacity of the calorimeter is determined by calibrating it with a standard substance of known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the sample is then calculated from the observed temperature change. Corrections are made for the heat of combustion of the fuse wire and the capsule, as well as for the formation of nitric acid from residual nitrogen in the bomb.

-

Hess's Law Application: The standard enthalpy of formation of this compound is calculated from its standard enthalpy of combustion using the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Logical Flow of Combustion Calorimetry

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

For unsaturated compounds like alkenes, the enthalpy of hydrogenation (ΔhH°) can be measured with high precision. This involves catalytically adding hydrogen across the double bond to form the corresponding alkane.

Causality: The enthalpy of formation of the corresponding alkane (in this case, 3-methylpentane) is often known with high accuracy. By measuring the enthalpy of the hydrogenation reaction, the enthalpy of formation of the alkene can be calculated using Hess's Law.

ΔfH°(alkene) = ΔfH°(alkane) - ΔhH°(hydrogenation)

A value for the standard enthalpy of formation of this compound has been derived using this method. The hydrogenation product is 3-methylpentane, which has a known standard enthalpy of formation of -41.0 kcal/mol (-171.5 kJ/mol). The average heat of hydrogenation for a monosubstituted alkene is approximately -29.9 kcal/mol (-125.1 kJ/mol).

Therefore, ΔfH°(this compound) ≈ -41.0 kcal/mol - (-29.9 kcal/mol) = -11.1 kcal/mol (approximately -46.4 kJ/mol).

Computational Determination of Thermodynamic Properties

With the advancement of computational power, quantum chemical calculations and group additivity methods have become invaluable for predicting thermodynamic properties.

This is an empirical method that estimates thermodynamic properties by summing the contributions of constituent chemical groups.[2] Each group's contribution is a value derived from experimental data of a large set of molecules.

Workflow for Benson Group Additivity

Caption: Benson Group Additivity workflow for estimating thermodynamic properties.

First-principles calculations, such as DFT, solve the electronic structure of a molecule to determine its energy and vibrational frequencies. From these fundamental properties, thermodynamic data can be calculated using statistical mechanics.

Protocol for DFT-based Thermodynamic Property Calculation

-

Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.

-

Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. This is crucial for determining the zero-point vibrational energy (ZPVE) and the vibrational contributions to entropy and heat capacity.

-

Single-Point Energy Calculation: A high-level, more accurate energy calculation is often performed on the optimized geometry.

-

Statistical Mechanics: The calculated electronic energy and vibrational frequencies are used in statistical mechanics equations to determine the enthalpy, entropy, and heat capacity at a given temperature.

Conclusion

References

- Benson, S. W. (1976).

-

Yale University Department of Chemistry. (n.d.). Problem Set 6, 2013 - Answers. [Link]

-

NIST/TRC. (2012). Web Thermo Tables (WTT), Professional Edition. [Link]

-

Cheméo. (2023). Chemical Properties of 1-Pentene, 3-methyl- (CAS 760-20-3). [Link]

-

National Institute of Standards and Technology. (n.d.). This compound. In NIST Chemistry WebBook. [Link]

Sources

An In-depth Technical Guide to the Molecular Geometry and Structure of 3-Methyl-1-pentene

Abstract: 3-Methyl-1-pentene (C₆H₁₂) is a chiral aliphatic alkene that serves as a valuable model for understanding the interplay of stereochemistry and molecular geometry in unsaturated hydrocarbons. This guide provides a comprehensive technical overview of its molecular structure, including bonding, stereoisomerism, and conformational dynamics. We delve into the spectroscopic signatures that define its structure and outline the self-validating experimental protocols essential for its characterization. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this molecule's fundamental properties.

Core Molecular Structure and Geometry

This compound is a hexene isomer featuring a five-carbon parent chain with a terminal double bond (between C1 and C2) and a methyl substituent at the C3 position.[1][2] This specific arrangement of atoms dictates its unique chemical and physical properties.

Bonding and Hybridization

The electronic structure of this compound is defined by the hybridization states of its carbon atoms:

-

C1 and C2: These carbons form the alkene functional group and are sp² hybridized. This results in a trigonal planar local geometry with bond angles approximating 120°. The double bond consists of one strong sigma (σ) bond and one weaker pi (π) bond, which restricts rotation and is a site of high electron density.

-

C3, C4, C5, and the Methyl Carbon: These atoms are sp³ hybridized, leading to a tetrahedral local geometry with bond angles of approximately 109.5°. Free rotation can occur around the single bonds connecting these atoms (C2-C3, C3-C4, C4-C5).

Table 1: Predicted Geometric Parameters of this compound

| Parameter | Type | Hybridization | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|---|---|

| C1=C2 | C=C Double Bond | sp² - sp² | ~ 1.34 | N/A |

| C2-C3 | C-C Single Bond | sp² - sp³ | ~ 1.50 | ~ 120° (at C2) |

| C3-C4 | C-C Single Bond | sp³ - sp³ | ~ 1.54 | ~ 109.5° (at C3/C4) |

| C1-H, C2-H | Alkene C-H | sp² - s | ~ 1.09 | ~ 120° |

| C3-H, C4-H, etc. | Alkane C-H | sp³ - s | ~ 1.10 | ~ 109.5° |

Note: These values are standard approximations for organic molecules. Actual values can vary slightly due to steric and electronic effects within the molecule.

Visualization of Molecular Structure

The following diagram illustrates the connectivity and key structural features of this compound.

Caption: Ball-and-stick model of this compound. The chiral center at C3 is marked with an asterisk.

Stereochemistry: The Chiral Nature of this compound

A critical feature of this compound's structure is the presence of a stereocenter at the C3 position.[5] This carbon is bonded to four different substituents:

-

A hydrogen atom (-H)

-

A methyl group (-CH₃)

-

An ethyl group (-CH₂CH₃)

-

A vinyl group (-CH=CH₂)

This asymmetry means that this compound is a chiral molecule and exists as a pair of non-superimposable mirror images called enantiomers: (R)-3-methyl-1-pentene and (S)-3-methyl-1-pentene.[5]

Assignment of Absolute Configuration (R/S)

The absolute configuration of the chiral center is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.[6][7][8]

-

Assign Priorities: The four groups attached to the C3 stereocenter are prioritized based on the atomic number of the atom directly bonded to the stereocenter.[9]

-

Priority 1: The vinyl group (-CH=CH₂). The C2 atom is bonded to another carbon (C1) and a hydrogen. Using the "phantom atom" rule for the double bond, C2 is considered bonded to (C, C, H).

-

Priority 2: The ethyl group (-CH₂CH₃). The C4 atom is bonded to another carbon (C5) and two hydrogens (C, H, H).

-

Priority 3: The methyl group (-CH₃). The methyl carbon is bonded to three hydrogens (H, H, H).

-

Priority 4: The hydrogen atom (-H). It has the lowest atomic number.

-

-

Determine Configuration: By orienting the molecule so the lowest priority group (H) points away from the viewer, the sequence from priority 1 to 2 to 3 determines the configuration. A clockwise sequence is designated 'R' (Rectus), and a counter-clockwise sequence is 'S' (Sinister).[7]

Caption: Assignment of Cahn-Ingold-Prelog priorities to the substituents on the C3 stereocenter.

Conformational Analysis and Rotational Barriers

This compound has two rotatable single bonds (C2-C3 and C3-C4) that give rise to various conformations.[1] The stability of these conformers is governed by torsional strain (eclipsing interactions) and steric strain (van der Waals repulsion between bulky groups).

While specific rotational barrier energies for this compound are not extensively documented, they can be inferred from similar structures like 1-butene and methyl-substituted alkanes.[10] The rotation around the C2(sp²)-C3(sp³) bond is particularly interesting. The barrier to rotation is influenced by the need for the bulky ethyl and methyl groups on C3 to pass by the planar vinyl group. The most stable conformations will be staggered, minimizing these steric interactions.[10]

Spectroscopic Characterization

The structure of this compound is unequivocally confirmed by a combination of spectroscopic techniques. Data is widely available in public databases.[1][5]

Table 2: Summary of Spectroscopic Data for this compound

| Technique | Key Features and Observations |

|---|---|

| ¹H NMR | - Vinyl Protons (C1, C2): Complex multiplets in the ~4.8-6.0 ppm range. The proton on C2 shows coupling to the C1 protons and the C3 proton. - Allylic Proton (C3): A multiplet around ~2.0-2.2 ppm. - Ethyl Group Protons (C4, C5): Methylene (-CH₂) protons appear as a multiplet around ~1.3-1.5 ppm, and the terminal methyl (-CH₃) protons as a triplet around ~0.9 ppm. - Methyl Group Protons (C6): A doublet around ~1.0 ppm, coupled to the C3 proton. |

| ¹³C NMR | - Alkene Carbons (C1, C2): C1 (~112 ppm) and C2 (~142 ppm). - Aliphatic Carbons: C3 (~41 ppm), C4 (~29 ppm), C5 (~12 ppm), and the C6 methyl (~20 ppm).[1] |

| IR Spectroscopy | - C=C Stretch: A characteristic absorption band around 1640 cm⁻¹. - =C-H Stretch (vinyl): Bands typically appear just above 3000 cm⁻¹ (e.g., ~3080 cm⁻¹). - C-H Stretch (aliphatic): Bands appear just below 3000 cm⁻¹ (e.g., ~2850-2960 cm⁻¹). - =C-H Bend: Out-of-plane bending vibrations are observed in the 900-1000 cm⁻¹ region.[5] |

| Mass Spectrometry | - Molecular Ion (M⁺): A peak at m/z = 84, corresponding to the molecular weight (C₆H₁₂). - Fragmentation: Common fragmentation patterns involve the loss of alkyl radicals. A prominent peak often occurs at m/z = 55, corresponding to the loss of an ethyl group ([M-29]⁺), which forms a stable secondary allylic carbocation. |

Experimental Protocol: Spectroscopic Analysis (Self-Validating System)

To ensure the acquisition of high-fidelity, reproducible data, a systematic and self-validating approach to spectroscopic analysis is paramount.

Protocol for ¹H and ¹³C NMR Spectroscopy

This protocol is designed for the analysis of volatile organic compounds like this compound.

-

Sample Preparation (The Causality of Choice):

-

Analyte: Use a sample of this compound with a purity of ≥99% to avoid spectral contamination.

-

Solvent Selection: Dissolve 5-25 mg of the sample in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃).[11] Causality: Deuterated solvents are used because they are "invisible" in ¹H NMR spectra, preventing large solvent peaks from obscuring the analyte signals. The deuterium signal is also used by the spectrometer to "lock" the magnetic field, ensuring field stability and high resolution during the experiment.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) to the solution. Causality: TMS is chemically inert, volatile, and produces a single, sharp signal at 0.00 ppm. It serves as a universal reference point (an internal standard) for the chemical shift scale, ensuring that spectra are comparable across different instruments and experiments.[11]

-

Filtration: If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Causality: Solid impurities can degrade the magnetic field homogeneity (shimming), leading to broadened spectral lines and reduced resolution.[11]

-

-

Instrument Setup and Data Acquisition:

-

Shimming: Insert the sample into the spectrometer and perform an automated or manual shimming procedure. Causality: This process adjusts the magnetic field to be as homogeneous as possible across the sample volume, which is critical for obtaining sharp, well-resolved spectral lines.

-

Acquisition Parameters: For ¹H NMR, acquire data with a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. For the less sensitive ¹³C nucleus, a significantly higher number of scans (e.g., 128-1024) is required.

-

Data Referencing: Calibrate the resulting spectrum by setting the TMS peak to 0.00 ppm.

-

-

Data Validation and Interpretation:

-

Validation: A properly acquired spectrum will have sharp, symmetrical peaks (good shimming), a flat baseline, and correct integration values for known proton ratios. The reference TMS peak should be a sharp singlet at 0.00 ppm.

-

Interpretation: Analyze chemical shifts, integration values, and coupling patterns (multiplicity and J-couplings) to assign each signal to a specific set of nuclei in the molecule, confirming the structure of this compound.

-

Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is an ideal technique for analyzing neat liquid samples like this compound without preparation.[12]

-

Background Collection (The Causality of Choice):

-

Ensure the ATR crystal (typically diamond) is clean.

-

Collect a background spectrum of the empty, clean crystal. Causality: This step is crucial as it records the absorbance of ambient atmospheric components (like CO₂ and water vapor) and the instrument itself. This background is then automatically subtracted from the sample spectrum, ensuring that the final spectrum contains only the absorbance features of the analyte.[13]

-

-

Sample Analysis:

-

Data Validation and Cleaning:

-

Validation: The resulting spectrum should show characteristic C-H and C=C stretching and bending vibrations consistent with the known structure, with minimal interference from atmospheric water and CO₂.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe to prevent cross-contamination of subsequent samples.[15]

-

References

-

Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Available at: [Link]

-

Polymer Chemistry Characterization Lab. Sample Preparation – FT-IR/ATR. Available at: [Link]

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum? Available at: [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. Available at: [Link]

-

Chem Simplied. Cahn, Ingold, Prelog sequence rules. Available at: [Link]

-

University of California, Los Angeles. Sample preparation for FT-IR. Available at: [Link]

-

OpenOChem Learn. CIP (Cahn-Ingold-Prelog) Priorities. Available at: [Link]

-

Chemistry LibreTexts. (2019). 3.6 Cahn-Ingold Prelog Rules. Available at: [Link]

-

Wikipedia. Cahn–Ingold–Prelog priority rules. Available at: [Link]

-

Automated Topology Builder. 3-Methylene-1-pentene | C6H10 | MD Topology | NMR | X-Ray. Available at: [Link]

-

The Organic Chemistry Tutor. (2023). Cahn Ingold Prelog Priority Rules - Rules to ASSIGN S and R Configuration. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12969, this compound. Available at: [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available at: [Link]

-

The Journal of Chemical Physics. (1970). Microwave Spectra, Barriers to Internal Rotation of the Methyl Group, and Molecular Electrical Dipole Moments in trans‐ and cis‐1,3‐Pentadiene. Available at: [Link]

-

ResearchGate. Experimental torsional barriers of the acetyl methyl group in different ketones. Available at: [Link]

-

Michigan State University, Department of Chemistry. Supplemental Topics - Rotamer Barriers in Saturated Compounds. Available at: [Link]

-

Stenutz. This compound. Available at: [Link]

-

ResearchGate. (2025). Nanogram-Scale Preparation and NMR Analysis for Mass-Limited Small Volatile Compounds. Available at: [Link]

-

Journal of the American Chemical Society. (1974). Barriers to internal rotation in 1,3,5-trineopentylbenzenes. VI. Correlation between barriers to internal rotation (.DELTA.G.dag) and substituent size. Available at: [Link]

-

ChemBK. This compound. Available at: [Link]

-

National Institute of Standards and Technology. 1-Pentene, 3-methyl- in NIST Chemistry WebBook. Available at: [Link]

-

ResearchGate. Experimental and calculated bond lengths and bond angles. Available at: [Link]

-

C Patel Metallurgy & Chemistry [IISc Bangalore]. (2021). Comparing barriers for rotation along C=C. Available at: [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

-

University of Cambridge, Department of Chemistry. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]

-

National Center for Biotechnology Information. (2014). Analytical procedure for the determination of very volatile organic compounds (C3–C6) in indoor air. Available at: [Link]

Sources

- 1. This compound | C6H12 | CID 12969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. 1-Pentene, 3-methyl- [webbook.nist.gov]

- 6. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Supplemental Topics [www2.chemistry.msu.edu]

- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. mt.com [mt.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. researchgate.net [researchgate.net]

Discovery and history of 3-Methyl-1-pentene

An In-Depth Technical Guide to 3-Methyl-1-pentene: From Discovery to Modern Applications

Abstract

This compound (C₆H₁₂) is a branched-chain alpha-olefin that, while not as commercially ubiquitous as some of its isomers, holds a significant place in the study of hydrocarbon chemistry and polymerization. This guide provides a comprehensive overview of its discovery, the evolution of its synthesis, its physicochemical properties, and its role as a monomer, particularly in the context of stereospecific polymerization. We will explore the causal relationships behind various synthetic strategies, from classical dehydration reactions to modern catalytic methods, and delve into the analytical techniques used for its characterization. This document is intended for researchers and professionals in organic chemistry, polymer science, and drug development who require a deep technical understanding of this specific alkene.

Introduction and Nomenclature

This compound is a structural isomer of hexene.[1] Its IUPAC name, 3-methylpent-1-ene, precisely describes its structure: a five-carbon (pentene) chain with the double bond at the first position and a methyl group branching from the third carbon.[2] This seemingly simple molecule presents interesting stereochemical and reactive properties due to the chiral center at the C3 position and the terminal double bond.

Key Identifiers:

-

Synonyms: 3-Methylpentene-1, sec-Butylethene[3]

Physicochemical Properties

A thorough understanding of a molecule's physical properties is fundamental to its application in research and industry, dictating storage conditions, reaction parameters, and purification methods. This compound is a clear, colorless, and highly flammable liquid.[5][6]

| Property | Value | Source |

| Melting Point | -154 °C (lit.) | [3][4][5] |

| Boiling Point | 54 °C (lit.) | [3][4][5] |

| Density | 0.67 g/mL at 25 °C (lit.) | [4][5] |

| Refractive Index (n20/D) | 1.384 (lit.) | [4][5][6] |

| Vapor Pressure | 436 mmHg at 37.7 °C | [4] |

| Flash Point | -27 °C (-16.6 °F) - closed cup | [4] |

Historical Synthesis and Methodologies